molecular formula C12H10N4O8 B7777610 4-methoxypyridine;2,4,6-trinitrophenol CAS No. 91367-93-0

4-methoxypyridine;2,4,6-trinitrophenol

Cat. No.: B7777610
CAS No.: 91367-93-0
M. Wt: 338.23 g/mol
InChI Key: HLCAVFUARPJWSU-UHFFFAOYSA-N
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Description

4-methoxypyridine;2,4,6-trinitrophenol is a chemical compound formed by the combination of 2,4,6-trinitrophenol and 4-methoxypyridine in a 1:1 molar ratio

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methoxypyridine;2,4,6-trinitrophenol typically involves the reaction of 2,4,6-trinitrophenol with 4-methoxypyridine under controlled conditions. The reaction is usually carried out in an organic solvent, such as dichloromethane or ethanol, at room temperature. The reaction mixture is stirred for several hours to ensure complete formation of the desired product. The resulting compound is then purified using techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions in reactors equipped with temperature and pressure control systems. The use of automated systems for mixing, reaction monitoring, and product purification ensures high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

4-methoxypyridine;2,4,6-trinitrophenol can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.

    Substitution: The nitro groups in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like hydroxide ions or amines can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while reduction can produce amines.

Scientific Research Applications

4-methoxypyridine;2,4,6-trinitrophenol has several scientific research applications:

    Chemistry: It is used as a reagent in organic synthesis and as a standard in analytical chemistry.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the manufacture of dyes, explosives, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-methoxypyridine;2,4,6-trinitrophenol involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and π-π interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the biological context and the nature of the target molecules.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Trinitrophenol:

    4-Methoxypyridine: A pyridine derivative with applications in organic synthesis.

Uniqueness

4-methoxypyridine;2,4,6-trinitrophenol is unique due to its combined properties from both 2,4,6-trinitrophenol and 4-methoxypyridine

Properties

IUPAC Name

4-methoxypyridine;2,4,6-trinitrophenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3N3O7.C6H7NO/c10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16;1-8-6-2-4-7-5-3-6/h1-2,10H;2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HLCAVFUARPJWSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=NC=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O8
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70303419
Record name 2,4,6-trinitrophenol- 4-methoxypyridine(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

338.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

91367-93-0
Record name NSC158296
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158296
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,4,6-trinitrophenol- 4-methoxypyridine(1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70303419
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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